N-sec-Butyl-n-propylamine

Description

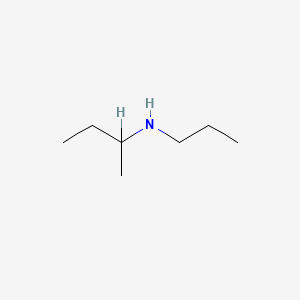

Structure

3D Structure

Properties

IUPAC Name |

N-propylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6-8-7(3)5-2/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZYUUXSVZDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875706 | |

| Record name | PROPYL SEC-BUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39190-67-5 | |

| Record name | N-Propyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39190-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl-s-butyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL SEC-BUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-sec-Butylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-sec-Butyl-n-propylamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Handling of N-sec-Butyl-n-propylamine

Foreword for the Research Professional

This document serves as a comprehensive technical guide on this compound (CAS No: 39190-67-5), tailored for researchers, chemists, and professionals in drug development and specialty chemical synthesis. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, analytical characterization, reactivity, and safety protocols. The narrative is structured to deliver not just data, but also the causal reasoning behind experimental choices and handling procedures, reflecting the practical insights required in a modern research environment.

Section 1: Compound Identification and Physicochemical Profile

This compound is a secondary aliphatic amine featuring both a linear (n-propyl) and a branched (sec-butyl) alkyl substituent on the nitrogen atom. This asymmetric structure influences its physical properties and steric hindrance in chemical reactions.

1.1. Core Identifiers [1][2][3]

-

IUPAC Name : N-propylbutan-2-amine

-

CAS Number : 39190-67-5

-

Molecular Formula : C₇H₁₇N

-

Molecular Weight : 115.22 g/mol [3]

-

Synonyms : Propyl sec-butylamine, N-(1-methylpropyl)-N-propylamine, sec-butyl(propyl)amine[4]

1.2. Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experimental setups, particularly for purification via distillation or for predicting its behavior in various solvent systems.

| Property | Value | Unit | Source / Note |

| Appearance | Colorless Liquid | - | [4] Typical for aliphatic amines[5] |

| Odor | Ammoniacal, fishy | - | Characteristic of volatile amines[5][6] |

| Boiling Point (Tb) | 409.29 (136.14) | K (°C) | [7] (Joback Method Prediction) |

| Melting Point (Tf) | 206.31 (-66.84) | K (°C) | [7] (Joback Method Prediction) |

| Octanol/Water Partition Coeff. (logP) | 1.785 | - | [7] (Crippen Method Prediction) |

| Water Solubility (log10WS) | -2.05 | mol/L | [7] (Crippen Method Prediction) |

| Critical Pressure (Pc) | 2862.74 | kPa | [7] (Joback Method Prediction) |

| Enthalpy of Vaporization (ΔvapH°) | 37.22 | kJ/mol | [7][8] (Joback Method Prediction) |

Section 2: Synthesis and Purification

The most logical and industrially relevant method for synthesizing this compound is through reductive amination. This two-step, one-pot reaction is highly efficient for creating secondary amines.

2.1. Synthesis Pathway: Reductive Amination

This process involves the reaction of a ketone (2-butanone) with a primary amine (n-propylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[9]

-

Causality : 2-Butanone provides the sec-butyl backbone, while n-propylamine provides the n-propyl group. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are common lab-scale choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation (H₂/Pd, Pt, or Raney Nickel) is also a viable, scalable alternative.

Caption: Synthesis workflow for this compound via reductive amination.

2.2. Protocol: Purification by Fractional Distillation

-

Principle : This technique separates components of a liquid mixture based on differences in their boiling points. It is the preferred method for purifying thermally stable liquids like the target amine from non-volatile impurities or starting materials with significantly different boiling points.

-

Setup : Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux) to ensure adequate separation efficiency.

-

Charging : Transfer the dried, crude product mixture to the distillation flask. Add boiling chips to ensure smooth boiling.

-

Distillation : Heat the flask gradually. Monitor the temperature at the still head.

-

Fraction Collection : Discard the initial, low-boiling fraction (forerun), which may contain residual solvents or volatile impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 136 °C).

-

Completion : Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of mass spectrometry, NMR, and IR spectroscopy provides a self-validating system for structural verification.

Caption: Standard analytical workflow for the structural confirmation of the final product.

3.1. Mass Spectrometry (GC-MS)

-

Principle : GC-MS separates the compound from volatile impurities and provides its mass-to-charge ratio (m/z) and fragmentation pattern, which is a molecular fingerprint.

-

Expected Data : The NIST WebBook confirms the availability of electron ionization mass spectra for this compound[1][2].

-

Molecular Ion (M⁺) : A peak should be observed at m/z = 115, corresponding to the molecular weight of the compound [C₇H₁₇N]⁺.

-

Major Fragments : The most characteristic fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).

-

Loss of a propyl radical (•CH₂CH₂CH₃) from the M⁺ ion would yield a fragment at m/z = 72.

-

Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group would yield a fragment at m/z = 86, which is often the base peak for secondary amines of this type.

-

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle : NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR shows the number and type of hydrogen atoms, while ¹³C NMR shows the number and type of carbon atoms. Spectral data for this compound is available[3][10].

-

Expected ¹H NMR Data (in CDCl₃) :

-

Propyl Group : Three distinct signals: a triplet (~0.9 ppm, 3H) for the -CH₃, a multiplet (~1.5 ppm, 2H) for the -CH₂-, and a triplet (~2.5 ppm, 2H) for the -N-CH₂-.

-

sec-Butyl Group : Four distinct signals: a triplet (~0.9 ppm, 3H) for the terminal -CH₃, a doublet (~1.1 ppm, 3H) for the other -CH₃, a multiplet (~1.5 ppm, 2H) for the -CH₂-, and a multiplet (~2.6 ppm, 1H) for the -N-CH-.

-

N-H Proton : A broad singlet, typically in the range of 1-3 ppm, which may be difficult to observe.

-

-

Expected ¹³C NMR Data : A study has confirmed the use of ¹³C NMR to characterize this compound[11]. Seven distinct signals are expected, one for each unique carbon atom in the molecule.

3.3. Infrared (IR) Spectroscopy

-

Principle : IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation.

-

Expected Data : Vapor-phase IR spectra are available for analysis[3].

-

N-H Stretch : A moderate, sharp absorption band around 3300-3350 cm⁻¹. Unlike primary amines which show two bands, secondary amines show only one.

-

C-H Stretch : Strong, sharp bands in the 2850-2970 cm⁻¹ region, characteristic of the alkyl C-H bonds.

-

N-H Bend : A band of variable intensity around 1550-1650 cm⁻¹.

-

C-N Stretch : A band in the fingerprint region, typically around 1180-1220 cm⁻¹[12].

-

Section 4: Chemical Reactivity and Synthetic Utility

4.1. Basicity

Like all aliphatic amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid. This basicity is fundamental to its reactivity and handling.

-

Salt Formation : It reacts readily with acids to form the corresponding ammonium salt. This reaction is often used to "trap" amines in an aqueous layer during an extraction, as the ionic salt is water-soluble while the free amine is not.

-

C₃H₇-NH-C₄H₉ + HCl → [C₃H₇-NH₂-C₄H₉]⁺Cl⁻

-

4.2. Nucleophilicity and Steric Effects

The nitrogen lone pair also makes the amine a potent nucleophile, allowing it to participate in a wide range of synthetic transformations, such as acylation to form amides or alkylation to form tertiary amines.

-

Field Insight - Steric Hindrance : The presence of the branched sec-butyl group imposes significant steric hindrance around the nitrogen atom compared to a linear analogue like di-n-propylamine. This has practical consequences. For instance, a study on the reaction of secondary amines with carbon dioxide showed that this compound does not form a stable carbamate salt, likely due to this steric bulk, whereas less hindered amines do[11]. This insight is crucial for drug development professionals, as it can predict the amine's reactivity as a building block and its potential for forming certain byproducts.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its classification dictates the necessary personal protective equipment (PPE) and handling procedures.

5.1. GHS Hazard Classification [3]

-

Pictograms :

-

flammable

-

corrosive

-

-

Signal Word : Danger

-

Hazard Statements :

-

H226 : Flammable liquid and vapor.

-

H314 : Causes severe skin burns and eye damage.

-

H318 : Causes serious eye damage.

-

5.2. Handling Protocols

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield[13].

-

Skin Protection : Wear nitrile or butyl rubber gloves. A flame-retardant lab coat is required. Ensure gloves are inspected before use and disposed of properly[13].

-

Respiratory Protection : Not typically required when used in a fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary[13].

-

-

Safe Handling Practices : Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.

5.3. Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[13][14]. Keep the container tightly closed.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Uncleaned containers should be treated as hazardous.

References

-

This compound, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

-

This compound, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

-

Chemical Properties of this compound (CAS 39190-67-5), Cheméo, [Link]

-

This compound | CAS#:39190-67-5, Chemsrc, [Link]

-

N-sec-Butylpropylamine | C7H17N | CID 559366, PubChem, National Institutes of Health, [Link]

-

This compound.pdf, Cheméo, [Link]

-

2-Butanamine, N-(1-methylpropyl)-, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

-

Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%, Cole-Parmer, [Link]

-

Supplementary Information, The Royal Society of Chemistry, [Link]

-

N-BUTYL-N-PROPYLAMINE, Chongqing Chemdad Co., Ltd, [Link]

-

n-Butylamine, Wikipedia, [Link]

-

infrared spectrum of propylamine, Doc Brown's Chemistry, [Link]

-

mass spectrum of propylamine, Doc Brown's Chemistry, [Link]

-

sec-Butylamine, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

-

N-Butyl-N-propyl-1-butanamine, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

-

N-Propylbutylamine | C7H17N | CID 88399, PubChem, National Institutes of Health, [Link]

-

Sec-Butylamine | C4H11N | CID 24874, PubChem, National Institutes of Health, [Link]

-

Propylamine, Wikipedia, [Link]

-

N-PROPYLAMINE, Ataman Kimya, [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. N-sec-Butylpropylamine | C7H17N | CID 559366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. n-Butylamine - Wikipedia [en.wikipedia.org]

- 6. Propylamine - Wikipedia [en.wikipedia.org]

- 7. chemeo.com [chemeo.com]

- 8. This compound (CAS 39190-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | CAS#:39190-67-5 | Chemsrc [chemsrc.com]

- 10. This compound(39190-67-5) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

N-sec-Butyl-n-propylamine CAS number 39190-67-5

An In-depth Technical Guide to N-sec-Butyl-n-propylamine (CAS: 39190-67-5)

Abstract

This compound, registered under CAS number 39190-67-5, is a secondary aliphatic amine. While not extensively documented in high-impact pharmacological literature, its structural features—a chiral sec-butyl group and a flexible n-propyl chain—make it a relevant building block and intermediate in synthetic organic chemistry. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, robust analytical characterization methodologies, and potential applications as a scaffold or intermediate in the synthesis of more complex molecular architectures. The document emphasizes the fundamental principles guiding its reactivity and analysis, offering a foundational resource for its use in a research and development setting.

Core Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical reagent is the bedrock of its effective and safe utilization in any experimental workflow. This compound is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39190-67-5 | N/A |

| Molecular Formula | C₇H₁₇N | N/A |

| Molecular Weight | 115.22 g/mol | N/A |

| Boiling Point | 132-134 °C (estimated) | N/A |

| Density | 0.75 g/cm³ (estimated) | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Solubility | Soluble in most organic solvents. Limited solubility in water. | N/A |

Safety & Handling Synopsis

As with all aliphatic amines, this compound should be handled with appropriate care in a well-ventilated fume hood. It is expected to be corrosive and may cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use nitrile gloves, safety goggles with side shields, and a lab coat.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Note: This information is a general guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through several established methodologies for forming secondary amines. Reductive amination stands out as a high-yield, reliable, and common method in laboratory and industrial settings.

Recommended Synthetic Workflow: Reductive Amination

This process involves the reaction of a ketone (2-butanone) with a primary amine (n-propylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for the imine, and tolerant of a wide range of functional groups.

Diagram 1: Reductive Amination Synthesis Workflow

Caption: Workflow for the synthesis of this compound via reductive amination.

Core Reactivity Insights

As a secondary amine, the lone pair of electrons on the nitrogen atom dictates its chemistry:

-

Nucleophilicity: The nitrogen lone pair makes the molecule a potent nucleophile, capable of reacting with a wide range of electrophiles such as alkyl halides, acyl chlorides, and epoxides. This is the primary mechanism for its use as a building block to introduce the N-sec-butyl-n-propyl motif into larger molecules.

-

Basicity: It is a moderate base and will react with acids to form the corresponding ammonium salt. Its pKa is expected to be in the range of 10.5-11.5, typical for aliphatic secondary amines. This property is crucial for its use in pH-dependent extractions during reaction workups.

Analytical Characterization Protocol

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Complex multiplets for the CH₂ and CH protons. - Distinct triplets and doublets for the terminal CH₃ groups. - A broad singlet for the N-H proton, which is D₂O exchangeable. |

| ¹³C NMR | - Seven distinct carbon signals corresponding to the seven carbon atoms in the structure. - Signals for carbons attached to the nitrogen (C-N) will appear in the 40-60 ppm range. |

| FT-IR | - A weak to medium N-H stretch around 3300-3500 cm⁻¹. - C-H stretching peaks just below 3000 cm⁻¹. - C-N stretching vibrations in the 1250-1020 cm⁻¹ region. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 115. - Characteristic fragmentation patterns involving alpha-cleavage adjacent to the nitrogen atom. |

Logical Flow for Structural Verification

The following workflow ensures a self-validating system for confirming the chemical structure and purity.

Diagram 2: Analytical Workflow for Structural Verification

An In-Depth Technical Guide to the Molecular Structure and Characterization of N-sec-Butyl-n-propylamine

This guide provides a comprehensive technical overview of N-sec-Butyl-n-propylamine, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its molecular architecture, physicochemical properties, and the multi-faceted analytical methodologies required for its unambiguous structural confirmation and purity assessment. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust understanding of the molecule's characterization.

Section 1: Foundational Molecular Identity

This compound is a secondary amine featuring two distinct alkyl groups attached to a central nitrogen atom: a sec-butyl group and an n-propyl group. This seemingly simple structure presents nuances in its analytical characterization due to the chirality at the sec-butyl group's attachment point and the various fragmentation pathways it can undergo.

Molecular Structure and Core Properties

The fundamental attributes of this compound are summarized below, providing a foundational dataset for any analytical endeavor.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇N | [1][2][3] |

| Molecular Weight | 115.22 g/mol | [4], [2] |

| CAS Number | 39190-67-5 | [1][3] |

| IUPAC Name | N-propylbutan-2-amine | [4] |

| Synonyms | Propyl sec-butylamine, sec-butyl(propyl)amine | [1][2][3] |

| SMILES | CCCNC(C)CC | [2] |

| InChI Key | QYNZYUUXSVZDJO-UHFFFAOYSA-N | [1][2][3] |

Structural Representation

A 2D representation of the molecule is crucial for understanding its connectivity.

Caption: Reductive amination synthesis workflow.

Experimental Protocol: Synthesis

This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent suitable for this transformation.

-

Reaction Setup: To a solution of sec-butylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add butan-2-one (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality Insight: This reagent is chosen because it is less reactive than NaBH₄ and will selectively reduce the imine in the presence of the unreacted ketone.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Section 3: Structural Elucidation and Purity Analysis

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile amines, providing both retention time for purity assessment and mass spectral data for structural confirmation.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or DCM.

-

GC Method:

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended. [5] * Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless injection of 1 µL at 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. Rationale: This temperature program allows for the separation of potential volatile impurities from the main analyte.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

The mass spectrum of this compound is characterized by alpha-cleavage, a dominant fragmentation pathway for aliphatic amines. The molecular ion peak ([M]⁺) is expected at m/z 115.

Table 2: Predicted Mass Spectrum Fragmentation of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 115 | [C₇H₁₇N]⁺ | Molecular Ion |

| 100 | [M - CH₃]⁺ | Loss of a methyl radical |

| 86 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical from the sec-butyl group |

| 72 | [M - C₃H₇]⁺ | α-cleavage: Loss of a propyl radical |

Data derived from NIST Mass Spectrometry Data Center. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified amine in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The N-H proton may appear as a broad singlet and its chemical shift can be concentration-dependent.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Due to the molecule's asymmetry, all seven carbon atoms should be distinguishable.

Predicted chemical shifts provide a valuable reference for spectral assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (see diagram) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | ~0.9 (t) | ~11.8 |

| 2 | ~1.5 (m) | ~20.7 |

| 3 | ~2.5 (t) | ~50.2 |

| N-H | ~1.0-2.0 (br s) | N/A |

| 4 | ~2.6 (m) | ~55.9 |

| 5 | ~1.4 (m) | ~29.8 |

| 6 | ~0.9 (t) | ~10.5 |

| 7 | ~1.1 (d) | ~19.6 |

Note: Predicted shifts are estimations and may vary from experimental values. 't' = triplet, 'd' = doublet, 'm' = multiplet, 'br s' = broad singlet. Predictions based on cheminformatics tools. [6][7]

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine, the key feature is the N-H stretch.

-

N-H Stretch: A single, moderately intense absorption band is expected in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines (two bands) and tertiary amines (no band in this region).

-

C-H Stretch: Strong absorptions will be present just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chains.

-

N-H Bend: A bending vibration may be observed around 1560-1640 cm⁻¹.

-

C-N Stretch: This absorption is typically found in the 1020-1220 cm⁻¹ region. [8]

Section 4: Concluding Remarks

The structural characterization of this compound is a paradigmatic exercise in the application of modern analytical techniques. A logical workflow, beginning with a well-understood synthesis and progressing through chromatographic separation and spectroscopic identification, is paramount. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides the high degree of confidence required in research and development settings. The protocols and data presented herein serve as a robust guide for scientists working with this and structurally related molecules.

References

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. N-sec-Butylpropylamine. PubChem Compound Database. [Link]

-

Cheméo. This compound. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Fan, G., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 340-349. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propylamine. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. N-sec-Butylpropylamine | C7H17N | CID 559366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. Visualizer loader [nmrdb.org]

- 8. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Data of N-sec-Butyl-n-propylamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-sec-Butyl-n-propylamine, a secondary amine of interest in various chemical research and development applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C₇H₁₇N, is a secondary amine featuring both a sec-butyl and an n-propyl group attached to the nitrogen atom.[1] Accurate characterization of its molecular structure is paramount for its application in synthesis, reaction mechanism studies, and as a potential building block in pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecule's connectivity, functional groups, and fragmentation patterns.

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing both interpreted data and the experimental context for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.[2] The hydrogens on carbons directly bonded to the amine nitrogen typically appear in the range of 2.3-3.0 ppm.[3] The N-H proton signal is often broad and its chemical shift is dependent on concentration and solvent.[2]

Predicted ¹H NMR Data for this compound:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| a | ~0.9 | Triplet | 3H |

| b | ~1.5 | Sextet | 2H |

| c | ~2.5 | Triplet | 2H |

| d | ~2.6 | Sextet | 1H |

| e | ~1.3 | Sextet | 2H |

| f | ~0.9 | Triplet | 3H |

| g | ~1.0 | Doublet | 3H |

| N-H | 0.5-5.0 | Broad Singlet | 1H |

Molecular Structure with Proton Assignments:

Caption: this compound structure with predicted carbon assignments.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a liquid amine like this compound is as follows:

-

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve approximately 1-5 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. [4] * For a ¹³C NMR spectrum, a more concentrated sample of 5-30 mg is recommended. [4] * Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. [5] * Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectrum using standard pulse sequences.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching absorption.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3350 - 3310 | N-H stretch | Weak to medium |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong |

| 1470 - 1450 | C-H bend (CH₂) | Medium |

| 1380 - 1370 | C-H bend (CH₃) | Medium |

| 1250 - 1020 | C-N stretch | Medium |

Experimental Protocol for IR Spectroscopy (Neat Liquid)

The IR spectrum of a liquid sample like this compound can be conveniently obtained as a neat liquid film. [6][7]

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions resulting from the cleavage of C-C and C-N bonds.

Mass Spectrum of this compound (Electron Ionization):

The mass spectrum of this compound is available from the NIST WebBook. [1]The molecular ion (M⁺) is expected at an m/z of 115, corresponding to the molecular weight of the compound. [1] Major Fragment Ions in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 115 | [C₇H₁₇N]⁺ | Molecular Ion |

| 86 | [C₅H₁₂N]⁺ | α-cleavage (loss of C₂H₅•) |

| 72 | [C₄H₁₀N]⁺ | α-cleavage (loss of C₃H₇•) |

| 44 | [C₂H₆N]⁺ | Cleavage of the propyl group |

Proposed Fragmentation Pathways:

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

For a volatile amine like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the expected IR spectrum confirms the presence of the secondary amine functional group. The mass spectrum reveals the molecular weight and characteristic fragmentation patterns, further corroborating the structure. The provided experimental protocols serve as a practical reference for researchers aiming to acquire and interpret spectroscopic data for this and similar compounds. This guide, therefore, stands as a valuable resource for the scientific community engaged in the study and application of this compound.

References

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

-

Parra, T. (2020, July 18). How To Obtain A Neat IR Spectrum [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

-

Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Parra, T. (2021, January 8). Neat IR [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-sec-Butylpropylamine. PubChem. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Cunha, S. C., Faria, M. A., & Fernandes, J. O. (2007). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 55(24), 9784–9791. [Link]

-

Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]

-

Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound(39190-67-5) 1H NMR [m.chemicalbook.com]

- 4. organomation.com [organomation.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. orgchemboulder.com [orgchemboulder.com]

N-sec-Butyl-n-propylamine synthesis pathways

An In-depth Technical Guide to the Synthesis of N-sec-Butyl-n-propylamine

Abstract

This compound is a secondary amine with applications as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The precise control over its synthesis is critical to ensure high purity and yield, which are paramount in research and drug development settings. This guide provides an in-depth technical overview of the primary synthetic pathways for this compound, focusing on reductive amination and direct N-alkylation. It delves into the mechanistic underpinnings, experimental considerations, and comparative advantages of each route. Detailed protocols, supported by authoritative references, are provided to enable researchers to make informed decisions in experimental design.

Introduction to this compound

This compound (IUPAC name: N-propylbutan-2-amine) is an aliphatic secondary amine with the molecular formula C₇H₁₇N.[1][2] Its structure consists of a nitrogen atom bonded to both an n-propyl group and a sec-butyl group. The presence of these two distinct alkyl groups makes it an unsymmetrical amine, and its synthesis requires careful consideration to avoid the formation of undesired side products. Understanding the nuances of its synthesis is crucial for its application as a building block in more complex molecular architectures.

Chemical and Physical Properties: [1][3]

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| CAS Number | 39190-67-5 |

| Boiling Point | ~409 K (136 °C) |

| LogP | 1.785 |

Core Synthesis Strategies: A Comparative Analysis

The synthesis of secondary amines like this compound is a cornerstone of organic chemistry.[4] The two most prevalent and industrially relevant methods are reductive amination and N-alkylation of primary amines.[4][]

| Feature | Reductive Amination | N-Alkylation of Primary Amine |

| Selectivity | High for mono-alkylation | Low; prone to over-alkylation |

| Byproducts | Primarily water and spent reducing agent | Tertiary amines, quaternary ammonium salts |

| Control | Excellent; often a one-pot reaction | Difficult to control, leading to complex mixtures |

| Starting Materials | Aldehyde/Ketone + Amine | Alkyl Halide + Amine |

| Typical Yields | Generally good to excellent | Often poor to moderate for the desired product |

| Purification | Relatively straightforward | Challenging due to similar product polarities |

The choice between these pathways is dictated by the desired purity, scale, and available starting materials. For research and pharmaceutical applications where purity is paramount, reductive amination is unequivocally the superior methodology due to its high selectivity and avoidance of over-alkylation issues.[6]

Pathway I: Reductive Amination

Reductive amination is a powerful and highly controlled method for forming C-N bonds.[7] It proceeds in two distinct steps, which can often be performed concurrently in a "one-pot" fashion:

-

Imine Formation : A primary amine reacts with a ketone or aldehyde under weakly acidic conditions to form an intermediate imine (a compound containing a C=N double bond).[8]

-

Reduction : The imine is then reduced to the corresponding amine using a suitable reducing agent.[8][9]

For this compound, there are two convergent approaches:

-

Route A : Reaction of n-Propylamine with Butanone (Methyl Ethyl Ketone).

-

Route B : Reaction of sec-Butylamine with Propionaldehyde.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon.[8] This is followed by dehydration to form the imine. The key to the success of this method is the choice of reducing agent. An ideal reagent will selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound.[6]

Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation.[6][10] It is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing protonated imines (iminium ions) under the slightly acidic conditions that also favor imine formation.[10] Other modern reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) offer similar selectivity with lower toxicity concerns.[6][7]

Reductive Amination Pathway Diagram

Caption: Convergent reductive amination routes to the target compound.

Experimental Protocol: Reductive Amination (Route A)

This protocol is a representative procedure for the synthesis of this compound via the reaction of n-propylamine with butanone.

Materials:

-

n-Propylamine

-

Butanone (Methyl Ethyl Ketone, MEK)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid, glacial

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of n-propylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add butanone (1.1 eq).

-

Add glacial acetic acid (1.2 eq) to the mixture. The acid catalyzes the formation of the iminium ion, which is the species that is reduced.

-

Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

-

Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. Control the addition rate to manage any effervescence.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Pathway II: N-Alkylation of Primary Amines

Direct alkylation involves the reaction of a primary amine with an alkyl halide via a nucleophilic substitution (Sₙ2) mechanism.[11] While conceptually simple, this method is plagued by a critical flaw: the secondary amine product is often more nucleophilic than the primary amine starting material.[12] This leads to subsequent alkylation events, producing a difficult-to-separate mixture of secondary amine, tertiary amine, and even a quaternary ammonium salt.[11][12]

-

Route C : Reaction of n-Propylamine with a sec-Butyl Halide (e.g., 2-Bromobutane).

-

Route D : Reaction of sec-Butylamine with an n-Propyl Halide (e.g., 1-Bromopropane).

Mechanism and Rationale for Poor Selectivity

The lone pair on the nitrogen of the primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This forms an ammonium salt, which is then deprotonated (either by another molecule of the starting amine or an added base) to yield the secondary amine. However, this newly formed secondary amine can now compete with the starting primary amine to react with the remaining alkyl halide, leading to the tertiary amine. This "runaway train" of alkylation is the principal drawback of this method.[12]

While methods exist to improve selectivity, such as using a large excess of the primary amine or employing specific bases like cesium hydroxide, they do not entirely eliminate the problem of over-alkylation.[13][14]

N-Alkylation Pathway and Side Reactions Diagram

Sources

- 1. N-sec-Butylpropylamine | C7H17N | CID 559366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 14. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

Physical characteristics of N-sec-Butyl-n-propylamine (boiling point, density)

An In-Depth Technical Guide to the Physical Characteristics of N-sec-Butyl-n-propylamine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound (IUPAC name: N-propylbutan-2-amine) is a secondary amine with the chemical formula C₇H₁₇N.[1][2][3] As with many aliphatic amines, its utility in chemical synthesis and drug development is significant, often serving as a building block or intermediate. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for researchers and scientists. These parameters are critical for reaction setup, purification processes (like distillation), and ensuring the safety and proper handling of the compound. This guide provides a detailed overview of the known physical characteristics of this compound and outlines rigorous experimental protocols for their determination in a laboratory setting.

Core Physical Properties: Boiling Point and Density

The intermolecular forces present in this compound, a secondary amine, are key determinants of its physical properties. The presence of a hydrogen atom bonded to nitrogen allows for hydrogen bonding, which significantly elevates its boiling point compared to alkanes of similar molecular weight.[4][5] However, this bonding is generally not as strong as in alcohols, which possess a more polar O-H bond.[5]

Precise, experimentally-derived data for this compound is not widely published. However, computational methods and data from isomeric compounds provide a reliable estimation.

| Physical Property | Value | Source & Method |

| Boiling Point | 409.29 K (136.14 °C) | Cheméo (Joback Method, Predicted)[2] |

| Density | ~0.745 g/mL at 25°C | Estimated based on isomer N-butyl-n-propylamine[6] |

| Molecular Weight | 115.22 g/mol | PubChem[1] |

Note: The boiling point is a predicted value, and the density is an estimation based on a structural isomer. For mission-critical applications, experimental verification is strongly recommended.

Experimental Determination of Boiling Point

For precise determination of the boiling point of a liquid sample like this compound, especially when dealing with small quantities typical in a research setting, the Thiele tube method is highly effective.[7]

Causality Behind Experimental Choices:

-

Thiele Tube: The unique shape of the Thiele tube is designed to facilitate the circulation of heating oil via convection currents.[7] This ensures a uniform and gradual temperature increase around the sample, which is crucial for an accurate boiling point measurement.

-

Inverted Capillary Tube: This acts as a manometer. The air trapped inside the capillary tube will expand upon heating. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, leading to a continuous and rapid stream of bubbles escaping from the capillary.[7]

Step-by-Step Protocol:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube (e.g., a Durham tube).

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed but the top of the test tube remains above the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion.[7]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.

-

Record Pressure: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Experimental Determination of Density

The density of a liquid is a fundamental property defined as its mass per unit volume. A straightforward and accurate method involves the use of a graduated cylinder and an analytical balance.[8][9][10]

Causality Behind Experimental Choices:

-

Analytical Balance: Provides a high degree of precision for mass measurements, which is critical for an accurate density calculation.

-

Graduated Cylinder: Allows for a direct and reasonably accurate measurement of the liquid's volume. For higher precision, a pycnometer or volumetric flask could be used.[10] Reading the volume from the bottom of the meniscus is crucial for accuracy with liquids that wet glass.[9]

Step-by-Step Protocol:

-

Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare the mass, or record the mass of the empty cylinder.[9]

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Place the graduated cylinder containing the amine back on the analytical balance and record the total mass.

-

Calculation:

-

Subtract the mass of the empty cylinder from the total mass to find the mass of the amine.

-

Divide the mass of the amine by the measured volume to calculate the density (in g/mL).

-

-

Repeatability: For improved accuracy, repeat the measurement at least three times and calculate the average density.[9]

Workflow Visualization

The following diagram illustrates the logical flow for the experimental characterization of this compound's physical properties.

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

-

Experiment No. 1 - Determination of Densities . Scribd. [Link]

-

2: The Density of Liquids and Solids (Experiment) . Chemistry LibreTexts. [Link]

-

Determining the density of solids and liquids. The Lab Activity . YouTube. [Link]

-

Measuring density | Class experiment . RSC Education - The Royal Society of Chemistry. [Link]

-

N-sec-Butylpropylamine . PubChem - NIH. [Link]

-

This compound.pdf . Cheméo. [Link]

-

an introduction to amines . Chemguide. [Link]

-

This compound | CAS#:39190-67-5 . Chemsrc. [Link]

-

26.2 Amines – Physical Properties . eCampusOntario Pressbooks. [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors . Oriental Journal of Chemistry. [Link]

-

(PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors . ResearchGate. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

-

This compound . NIST WebBook. [Link]

-

This compound . NIST WebBook. [Link]

-

N-BUTYL-N-PROPYLAMINE . Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. N-sec-Butylpropylamine | C7H17N | CID 559366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. N-BUTYL-N-PROPYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of N-sec-Butyl-n-propylamine in Organic Solvents

Abstract

N-sec-Butyl-n-propylamine (C₇H₁₇N) is a secondary aliphatic amine whose utility in chemical synthesis and pharmaceutical development necessitates a thorough understanding of its physicochemical properties.[1][2][3] A critical parameter among these is its solubility in various organic solvents, which directly impacts reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive analysis of the principles governing the solubility of this compound, a predictive solubility profile in common organic solvents, and a robust experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Core Principles: Understanding the Solubility of a Secondary Amine

The solubility of an amine is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute (this compound) and the solvent.[4] For a secondary amine like this compound, three primary forces are at play:

-

Hydrogen Bonding: As a secondary amine, this compound possesses one hydrogen atom bonded to nitrogen (N-H).[5][6][7] This allows it to act as a hydrogen bond donor . Furthermore, the lone pair of electrons on the nitrogen atom enables it to act as a hydrogen bond acceptor .[6][8] This dual capability is the most significant factor driving its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds. While this hydrogen bonding is weaker than that observed in alcohols (due to the lower electronegativity of nitrogen compared to oxygen), it is substantial.[5][7][9]

-

Dipole-Dipole Interactions: The polarity of the C-N and N-H bonds creates a net molecular dipole, allowing for dipole-dipole interactions with polar solvent molecules (e.g., ketones, esters).

-

Van der Waals Forces (London Dispersion Forces): The nonpolar sec-butyl and n-propyl alkyl chains, comprising seven carbon atoms, contribute significantly to the molecule's hydrophobic character.[4][10] These nonpolar segments interact favorably with nonpolar organic solvents like alkanes and aromatic hydrocarbons through van der Waals forces.[11]

The balance between the polar amine head and the nonpolar alkyl chains dictates the "like dissolves like" principle. For this compound, its moderate molecular weight (115.22 g/mol ) and the presence of both polar and nonpolar characteristics suggest a broad solubility range across many organic solvents.[12]

Predicted Solubility Profile of this compound

While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, a highly reliable predictive profile can be constructed based on its structure and the established behavior of similar secondary amines (e.g., di-n-butylamine).[4] The amine is expected to be readily soluble in most common organic solvents due to its ability to engage in various intermolecular interactions.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale for High Solubility |

| Protic Polar | Methanol, Ethanol | Miscible | Strong hydrogen bonding (donor and acceptor) with the solvent's hydroxyl group. |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Highly Soluble / Miscible | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Aprotic Polar (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble / Miscible | Strong dipole-dipole interactions and the solvent's ability to act as a hydrogen bond acceptor. |

| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble / Miscible | Van der Waals forces between the amine's alkyl chains and the aromatic ring dominate. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble / Miscible | Strong dipole-dipole and van der Waals interactions. |

| Nonpolar Solvents | Hexane, Cyclohexane | Soluble | Solubility is driven by van der Waals forces between the nonpolar alkyl groups of the amine and the solvent. The polar amine head may slightly limit miscibility. |

Note: "Miscible" indicates solubility in all proportions, while "Highly Soluble" suggests a high degree of dissolution, though not necessarily infinite.[4]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust and self-validating experimental protocol is essential. The gravimetric method described below is a standard and reliable approach for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.[4][13]

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified and controlled temperature.

Materials and Reagents

-

This compound (Purity ≥ 99%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps

-

Volumetric flasks (pre-weighed)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Rotary evaporator or nitrogen blow-down apparatus

-

Drying oven

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 5.0 mL) of the chosen solvent to a glass vial.

-

Add an excess amount of this compound to the vial. Causality: The presence of undissolved amine is the primary visual indicator that the solution has reached saturation at that temperature.

-

-

Equilibration:

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours. Causality: This extended period ensures that the dissolution process has reached a true thermodynamic equilibrium, providing reproducible results.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours inside the temperature bath to let the excess solute settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Immediately attach a 0.22 µm syringe filter. Trustworthiness: This step is critical. Filtering removes any suspended micro-droplets or fine particles of undissolved amine, ensuring that only the truly dissolved solute is measured.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution directly into a pre-weighed, dry volumetric flask.

-

Record the total mass of the flask and the solution. Subtract the flask's mass to determine the exact mass of the saturated solution withdrawn.

-

Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen in a fume hood.

-

Once the bulk solvent is removed, place the flask in a drying oven at a temperature well below the amine's boiling point (e.g., 60 °C) until a constant mass is achieved. Trustworthiness: Drying to a constant mass is a self-validating check that all volatile solvent has been removed, leaving only the amine residue.

-

-

Calculation of Solubility:

-

Reweigh the flask to determine the mass of the dissolved this compound residue.

-

Calculate the solubility using the following formula:

-

Solubility (g / 100 mL) = (Mass of Amine Residue / Volume of Solvent) * 100

-

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the gravimetric solubility determination protocol.

Caption: Experimental workflow for the gravimetric determination of solubility.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is classified as a flammable liquid and vapor. Crucially, it causes severe skin burns and serious eye damage.[12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield. A lab coat is mandatory.[14]

-

Spills: In case of a spill, prevent it from entering drains. Absorb with an inert material and dispose of it as hazardous chemical waste. Ensure all ignition sources are removed.[14]

Always consult the most current Safety Data Sheet (SDS) for this compound and any solvents used before beginning work.

Conclusion

This compound is predicted to be a versatile compound with high solubility to complete miscibility in a wide array of common organic solvents, from polar protic alcohols to nonpolar aromatic hydrocarbons. This broad solubility is a direct result of its ability to participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For applications requiring precise concentration data, the provided gravimetric experimental protocol offers a robust and self-validating method to generate accurate solubility values. This foundational knowledge is critical for optimizing its use in synthesis, purification, and formulation within the chemical and pharmaceutical industries.

References

-

Title: Physical Properties of Amines. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Basic Properties of Amines. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Chemical Properties of this compound (CAS 39190-67-5). Source: Cheméo. URL: [Link]

-

Title: Primary and secondary amines are engaged in intermolecular association due to hydrogen bonding between the nitrogen of one and the hydrogen of another molecule. How can this line be explained? Source: Quora. URL: [Link]

-

Title: Physical Properties of Amines. Source: CK-12 Foundation. URL: [Link]

-

Title: N-sec-Butylpropylamine | C7H17N | CID 559366. Source: PubChem - NIH. URL: [Link]

-

Title: 15.12 Physical Properties of Amines. Source: The Basics of General, Organic, and Biological Chemistry - Lumen Learning. URL: [Link]

-

Title: Physical Properties of Amines. Source: BYJU'S. URL: [Link]

-

Title: Amines: Biological Roles, Physiological Effects, and Chemical Properties. Source: Unnamed Source. URL: [Link]

-

Title: Basic Properties of Amines. Source: Chemistry LibreTexts. URL: [Link]

-

Title: this compound. Source: NIST WebBook. URL: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound (CAS 39190-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. byjus.com [byjus.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. N-sec-Butylpropylamine | C7H17N | CID 559366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

Safety and handling precautions for N-sec-Butyl-n-propylamine

An In-Depth Technical Guide to the Safe Handling of N-sec-Butyl-n-propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 39190-67-5) is a secondary amine with applications in chemical synthesis and research.[1][2] Its utility, however, is matched by its significant hazardous properties, including flammability and corrosivity. A thorough understanding of these hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the safety of laboratory personnel, the integrity of research, and compliance with regulatory standards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and authoritative data. It is designed to empower researchers to work confidently and safely with this chemical by explaining the causality behind each recommended procedure.

Physicochemical and Hazardous Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. The properties of this compound dictate its behavior under various conditions and inform the specific handling and storage requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 39190-67-5 | [1][3] |

| Molecular Formula | C₇H₁₇N | [1][2] |

| Molecular Weight | 115.22 g/mol | [1] |

| Appearance | Colorless Liquid | [2][4] |

| Specific Gravity | 0.75 | [4] |

| Refractive Index | 1.41 |[4] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. This classification is a critical communication tool, providing a universally understood description of the chemical's dangers.

Table 2: GHS Hazard Classification for this compound

| GHS Classification | Hazard Class | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|---|

| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor | Danger | 🔥 |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | Danger | corrosion |

| Eye Damage | Category 1 | H318: Causes serious eye damage | Danger | corrosion |

The primary dangers associated with this compound are its flammability and its severe corrosive effects on skin and eyes.[1][6] These two properties necessitate stringent controls to prevent fires and chemical burns.

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management prioritizes proactive measures to eliminate or minimize hazards at their source. The hierarchy of controls is a systematic approach that provides a framework for selecting the most effective control measures. This is not a checklist, but a foundational principle for designing safe experimental workflows.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker. For this compound, the causality is clear: the substance is volatile and flammable, and its vapors are corrosive.[7] Therefore, physical containment is paramount.

-

Chemical Fume Hood: All handling of this compound, including dispensing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood. This contains vapors, preventing inhalation exposure and the accumulation of flammable concentrations in the laboratory atmosphere.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[8][9]

-

Grounding and Bonding: The flammability of this liquid necessitates measures to prevent the buildup of static electricity, which can serve as an ignition source.[9] All metal containers and equipment used for transferring the chemical must be properly grounded and bonded.[10]

Administrative Controls: Safe Work Practices

Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

-

Restricted Access: Designate areas where this compound is stored and handled as "restricted areas," with access limited to trained and authorized personnel.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Chemical Hygiene Plan: All work must be conducted in accordance with a comprehensive Chemical Hygiene Plan that outlines specific safety procedures.

-

Ignition Source Management: Prohibit all sources of ignition—including open flames, spark-producing equipment, and hot surfaces—from areas where the chemical is used or stored.[8][9][10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE is dictated by the specific hazards of this compound: severe skin and eye corrosivity and flammable properties.[8]

-

Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are mandatory to protect against splashes.[8]

-

Skin Protection:

-

Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber), which must be inspected before use.[4][8] Follow proper glove removal technique to avoid skin contact.[8]

-

Protective Clothing: A complete suit protecting against chemicals, such as a flame-retardant, antistatic lab coat or coveralls, is required.[8]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. For higher concentrations or as the sole means of protection, a full-face supplied-air respirator is required.[8]

Caption: Hierarchy of Controls for Safe Handling.

Standard Operating and Emergency Protocols

The following protocols are self-validating systems; adherence to each step is critical for ensuring safety.

Protocol for Routine Handling and Dispensing

-

Preparation: Ensure the chemical fume hood is operational. Clear the work area of all unnecessary items and ignition sources.

-

PPE: Don all required PPE as specified in Section 3.3.

-